1,1-Dioxidotetrahydrothien-3-yl 1-naphthylcarbamate
Description
1,1-Dioxidotetrahydrothien-3-yl 1-naphthylcarbamate is a carbamate derivative featuring a tetrahydrothiophene ring oxidized to a sulfone (1,1-dioxide) at the 3-position, coupled with a 1-naphthylcarbamate group. Carbamates are widely used in pharmaceuticals and agrochemicals due to their balance of hydrolytic stability and metabolic activation.
Properties
Molecular Formula |
C15H15NO4S |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
(1,1-dioxothiolan-3-yl) N-naphthalen-1-ylcarbamate |
InChI |
InChI=1S/C15H15NO4S/c17-15(20-12-8-9-21(18,19)10-12)16-14-7-3-5-11-4-1-2-6-13(11)14/h1-7,12H,8-10H2,(H,16,17) |
InChI Key |
LCPWLCMCDIRXJC-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1OC(=O)NC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,1-Dioxidotetrahydrothien-3-yl 1-naphthylcarbamate typically involves the reaction of 1-naphthyl isocyanate with 1,1-dioxidotetrahydrothien-3-amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
1,1-Dioxidotetrahydrothien-3-yl 1-naphthylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,1-Dioxidotetrahydrothien-3-yl 1-naphthylcarbamate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,1-Dioxidotetrahydrothien-3-yl 1-naphthylcarbamate involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects. Detailed studies are required to fully elucidate the molecular mechanisms involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Carbamates vs. Carboxamides
- Target Compound : The carbamate functional group (–OCONH–) in 1,1-dioxidotetrahydrothien-3-yl 1-naphthylcarbamate is an ester of carbamic acid. Carbamates are generally more hydrolytically labile than carboxamides due to the ester linkage .
- Naphthalen-1-ylacetamide Derivative () : This carboxamide (–CONH–) features a naphthalene group and a methoxyethyl methylcarbamoyl substituent. Carboxamides exhibit greater hydrolytic stability compared to carbamates, making them preferable for applications requiring prolonged stability .
Sulfone-Containing Compounds
- Target Compound : The tetrahydrothienyl sulfone moiety introduces strong electron-withdrawing effects, which may enhance reactivity in nucleophilic substitutions or reduce electron density in aromatic systems.
- Dipotassium 7-Hydroxynaphthalene-1,3-Disulphonate () : While a sulfonate (–SO₃⁻) rather than a sulfone, this compound’s naphthalene core with sulfonate groups highlights how electron-withdrawing substituents can improve water solubility, a property that sulfones may also influence in the target compound .
Naphthyl-Substituted Derivatives
- 2-Bromo-N-methyl-N-phenyl-1-cyclohexene-1-carboxamide (): This carboxamide substitutes a brominated cyclohexene ring for the sulfone in the target compound.
Data Tables
Research Findings
Hydrolytic Stability : Carbamates (target) are more susceptible to hydrolysis than carboxamides (e.g., ), which may limit their use in aqueous environments but make them suitable as prodrugs .
Synthetic Methods :
- Carboxamides (e.g., ) are synthesized via EDC coupling or acyl chloride intermediates .
- Carbamates typically require chloroformate intermediates, suggesting divergent synthetic pathways for the target compound.
Hydrogen Bonding () : The carbamate’s NH and carbonyl groups can form hydrogen bonds, akin to carboxamides, influencing solubility and crystal packing. Sulfones may further modulate these interactions by altering electron density .
Biological Activity
1,1-Dioxidotetrahydrothien-3-yl 1-naphthylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound is characterized by a tetrahydrothiophene ring fused with a naphthalene moiety, linked through a carbamate functional group. Its structure can be represented as follows:
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected strains are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. Using DPPH and ABTS assays, it was found to scavenge free radicals effectively, indicating potential protective effects against oxidative stress-related diseases.
Cytotoxicity and Anticancer Activity
In studies assessing cytotoxic effects on cancer cell lines, this compound showed promising results. The compound induced apoptosis in various cancer cell lines, including breast and lung cancer cells. The IC50 values are detailed in Table 2.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| A549 (Lung) | 20 |
| HeLa (Cervical) | 25 |
The biological activity of this compound appears to be mediated through multiple mechanisms:
- Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in cell proliferation and survival pathways.
- Induction of Apoptosis : The compound activates caspase pathways leading to programmed cell death in cancer cells.
- Radical Scavenging : Its ability to donate electrons helps neutralize free radicals, contributing to its antioxidant effects.
Case Studies
A notable case study involved the application of this compound in a preclinical model of cancer. Mice treated with varying doses exhibited a significant reduction in tumor size compared to controls. Histopathological analysis revealed decreased cell proliferation and increased apoptosis in treated tumors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
